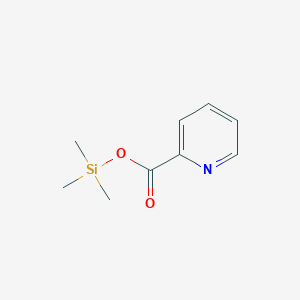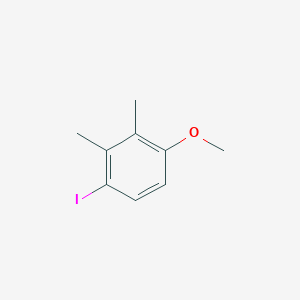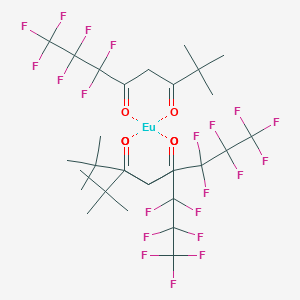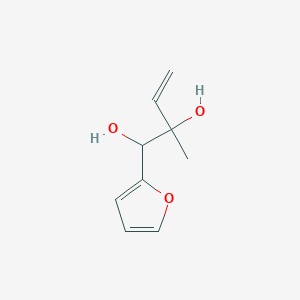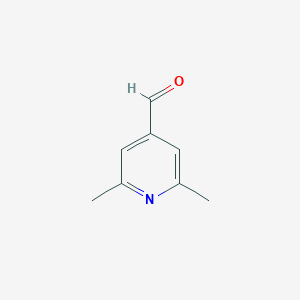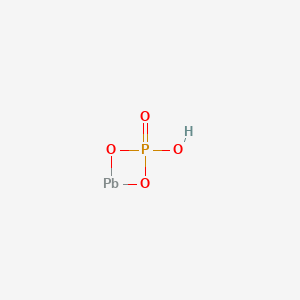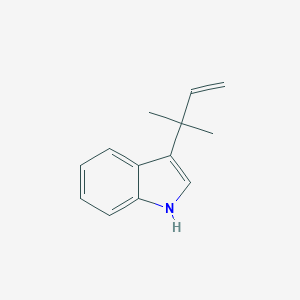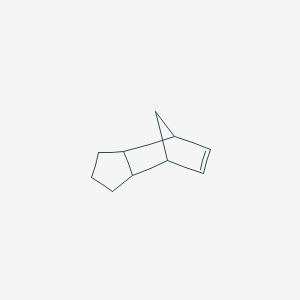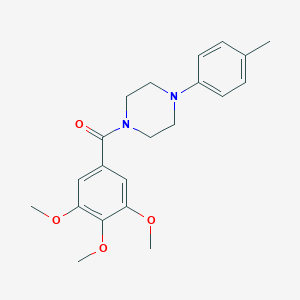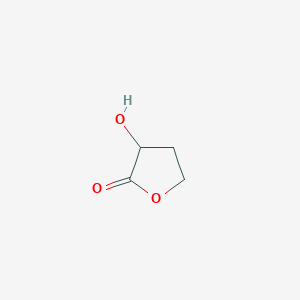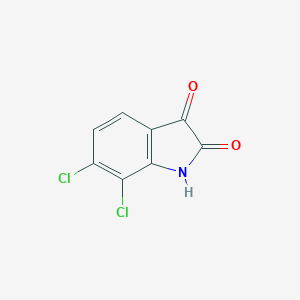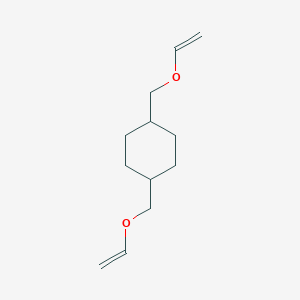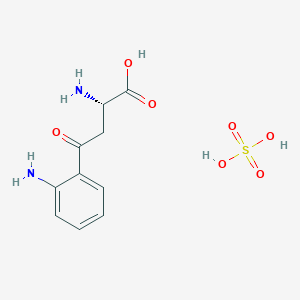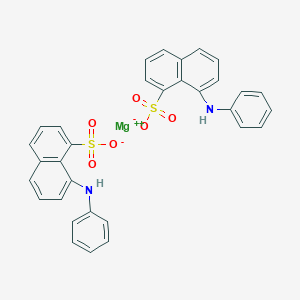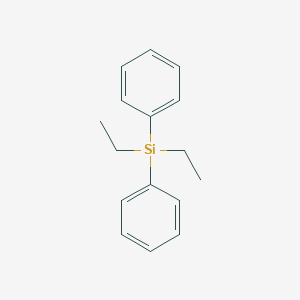
Diethyldiphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyldiphenylsilane (DEDPHS) is an organosilicon compound that has gained significant attention in the scientific community for its potential applications in various fields. It is a colorless liquid that is used as a precursor for the synthesis of other organosilicon compounds. DEDPHS is a versatile compound that has shown promising results in scientific research.
Mécanisme D'action
Diethyldiphenylsilane has a unique mechanism of action that makes it an attractive compound for scientific research. It has been shown to undergo a variety of reactions, including hydrosilylation and cross-coupling reactions. These reactions are important in the synthesis of advanced materials and pharmaceuticals.
Effets Biochimiques Et Physiologiques
Diethyldiphenylsilane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be a safe compound for laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyldiphenylsilane has several advantages for laboratory experiments. It is a versatile compound that can be used as a precursor for the synthesis of other organosilicon compounds. It is also a relatively stable compound that can be easily handled and stored. However, Diethyldiphenylsilane has some limitations, including its high cost and the complex synthesis process required to obtain high yields and purity.
Orientations Futures
Diethyldiphenylsilane has several potential future directions for scientific research. One area of interest is the development of advanced materials, such as semiconductors and optoelectronic devices. Another area of interest is the synthesis of novel pharmaceuticals that can be used to treat a variety of diseases. Additionally, Diethyldiphenylsilane has potential applications in the field of catalysis, where it can be used to promote a variety of chemical reactions.
Conclusion:
Diethyldiphenylsilane is a versatile compound that has shown promising results in scientific research. It has potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. While further research is needed to fully understand its biochemical and physiological effects, Diethyldiphenylsilane has the potential to be a valuable compound for scientific research.
Méthodes De Synthèse
Diethyldiphenylsilane can be synthesized using a variety of methods, including the reaction of diphenylsilane with ethylmagnesium bromide or ethyl lithium. Another method involves the reaction of diphenylsilane with diethylzinc. The synthesis of Diethyldiphenylsilane is a complex process that requires careful attention to detail to obtain high yields and purity.
Applications De Recherche Scientifique
Diethyldiphenylsilane has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and pharmaceuticals. It has been used as a precursor for the synthesis of other organosilicon compounds, such as polysilanes and polyphenylsilanes. These compounds have shown promising results in the development of advanced materials, such as semiconductors and optoelectronic devices.
Propriétés
Numéro CAS |
17964-10-2 |
|---|---|
Nom du produit |
Diethyldiphenylsilane |
Formule moléculaire |
C16H20Si |
Poids moléculaire |
240.41 g/mol |
Nom IUPAC |
diethyl(diphenyl)silane |
InChI |
InChI=1S/C16H20Si/c1-3-17(4-2,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
Clé InChI |
CTCMZLFWDKHYMJ-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CC[Si](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Autres numéros CAS |
17964-10-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



